1-Chloro-2-[methoxy(phenyl)methyl]benzene
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Overview
Description
1-Chloro-2-[methoxy(phenyl)methyl]benzene, also known as o-chloroanisole, is an organic compound with the molecular formula C8H9ClO. It is a derivative of anisole, where a chlorine atom is substituted at the ortho position relative to the methoxy group on the benzene ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[methoxy(phenyl)methyl]benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the chlorination of anisole (methoxybenzene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: Another method involves the reaction of 2-chlorobenzyl chloride with sodium methoxide in methanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient chlorination .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[methoxy(phenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-(hydroxymethyl)benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, sodium hydroxide in water, or ammonia in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2-methoxyphenol, 2-methoxyaniline, or 2-methoxythiophenol.
Oxidation: Formation of 2-chlorophenol.
Reduction: Formation of 1-chloro-2-(hydroxymethyl)benzene.
Scientific Research Applications
1-Chloro-2-[methoxy(phenyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-[methoxy(phenyl)methyl]benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating substitution reactions at the ortho and para positions.
Nucleophilic Aromatic Substitution: The chlorine atom, being an electron-withdrawing group, makes the benzene ring susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form phenolic compounds, while the benzyl position can be reduced to form alcohols.
Comparison with Similar Compounds
1-Chloro-2-[methoxy(phenyl)methyl]benzene can be compared with other similar compounds:
Anisole (methoxybenzene): Lacks the chlorine substituent, making it less reactive in electrophilic aromatic substitution reactions.
Chlorobenzene: Lacks the methoxy group, making it less reactive towards nucleophilic aromatic substitution.
2-Chloroanisole: Similar structure but with the chlorine atom at the para position, leading to different reactivity and substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various chemical and industrial processes.
Properties
CAS No. |
92165-54-3 |
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Molecular Formula |
C14H13ClO |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-2-[methoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-10,14H,1H3 |
InChI Key |
UKEZSNPUWKUMLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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